
2-Fluorobenzyl alcohol
Overview
Description
2-Fluorobenzyl alcohol is an organic compound with the molecular formula C7H7FO. It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyl group attached to the benzyl carbon. This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 126.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-fluorobenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Graphite oxide, ultrasonic irradiation.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Oxidation: 2-Fluorobenzaldehyde.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
The oxidation of 2-fluorobenzyl alcohol to its corresponding aldehyde, 2-fluorobenzaldehyde, has been extensively studied. This transformation is significant for synthesizing various aromatic compounds.
Research Findings:
- Under ultrasonic conditions, the oxidation of this compound was achieved using aluminum oxy-hydroxide-supported palladium nanoparticles, yielding significant amounts of aldehyde derivatives with high conversion rates .
Reaction Conditions | Yield (%) |
---|---|
Ultrasonic, solvent-free | 75 |
Catalyzed by Pd nanoparticles | >88 |
This environmentally friendly approach highlights the potential for using this compound in sustainable chemistry practices.
Bioisosteric Applications
In medicinal chemistry, bioisosteres are often used to modify drug properties while retaining biological activity. This compound has been identified as a bioisosteric surrogate due to its ability to mimic hydroxyl groups while altering lipophilicity and electronic properties.
Case Study: Anticancer Research
- Research has indicated that incorporating this compound into drug design can enhance binding affinity and selectivity towards specific targets in cancer therapy . The structural modifications using this compound have shown promising results in improving therapeutic efficacy.
Material Science Applications
Fluorinated compounds like this compound are also explored in material science for their unique properties. They can be incorporated into polymers to enhance thermal stability and chemical resistance.
Summary of Properties:
- Enhanced hydrophobicity
- Increased thermal stability
- Improved mechanical properties
These characteristics make it suitable for applications in coatings and advanced materials.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl alcohol involves its interaction with specific molecular targets. For instance, during oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons and protons. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparison with Similar Compounds
- 3-Fluorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 2-Fluorobenzaldehyde
- 2-Fluorobenzoic acid
Comparison: 2-Fluorobenzyl alcohol is unique due to the position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity. Compared to its isomers, such as 3-fluorobenzyl alcohol and 4-fluorobenzyl alcohol, this compound may exhibit different reactivity patterns and stability under various conditions .
Biological Activity
2-Fluorobenzyl alcohol (CAS No. 446-51-5) is an organic compound characterized by the presence of a fluorine atom at the 2-position of the benzyl alcohol structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 126.13 g/mol
- Boiling Point : 199 - 200 °C at 1013 hPa .
- Purity : Typically above 98% in commercial preparations .
Phosphodiesterase Inhibition
Recent studies have indicated that derivatives of fluorobenzyl alcohol, particularly those with additional functional groups, can act as phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP, which are involved in various signaling pathways.
- Selectivity : Compounds similar to this compound have shown selective inhibition of PDE4, which is implicated in inflammatory responses and other physiological processes . For instance, derivatives such as 9-(2-fluorobenzyl)-N6-methyladenine have been identified as potent PDE4 inhibitors with IC50 values indicating significant inhibitory effects .
Agonist Activity
In a study utilizing machine learning to predict the biological activity of chemical compounds, this compound was found to exhibit agonist behavior at certain receptors. It demonstrated a higher activation threshold compared to benzyl alcohol, suggesting that the fluorine substitution alters its interaction with biological targets .
Study on PDE Inhibition
A detailed investigation into the inhibition of PDE isozymes by fluorinated compounds revealed that this compound derivatives could inhibit both PDE2 and PDE4 effectively. For example, a compound structurally related to this compound exhibited IC50 values of 5.9 µM for PDE2 and 1.4 µM for PDE4, indicating its potential utility in treating conditions associated with these enzymes .
Machine Learning Analysis
In another innovative approach, researchers applied machine learning techniques to decode the chemical features associated with receptor activation. The study highlighted that the presence of a fluorine atom at the ortho position (position 2) enhances agonist activity across various chemical families, including alcohols and aldehydes . This finding underscores the significance of structural modifications in developing new pharmacological agents.
Data Table: Biological Activity Summary
Safety and Toxicology
While exploring the biological activities of this compound, it is also essential to consider its safety profile. Hazard statements for this compound include warnings for skin irritation and respiratory issues upon exposure . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the common synthetic methods for preparing 2-fluorobenzyl alcohol from benzyl alcohol derivatives?
- Methodological Answer : this compound is typically synthesized via selective oxidation of benzyl alcohol derivatives using heterogeneous catalysts. Key methods include:
- Pd/AlO(OH) Nanoparticles : Under solvent-free conditions, Pd/AlO(OH) achieves high conversion rates (>95%) for benzylic alcohols to aldehydes, with this compound as an intermediate .
- PtNi@SWCNT Catalysts : In oxygen-rich environments, PtNi nanoparticles supported on single-walled carbon nanotubes (SWCNT) facilitate controlled oxidation, minimizing over-oxidation to carboxylic acids .
- Graphite Oxide : Ultrasonic irradiation with graphite oxide selectively oxidizes this compound to 2-fluorobenzaldehyde, offering a solvent-free, energy-efficient pathway .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer :
- Density : 1.173 g/mL at 25°C, crucial for solvent selection and reaction stoichiometry .
- Refractive Index : , useful for purity assessment via refractometry .
- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol) but limited in water, influencing reaction medium choices .
- Safety Data : Flash point = 194°F (90°C); requires storage in cool, dry conditions away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize selectivity between 2-fluorobenzaldehyde and this compound during oxidation?
- Methodological Answer : Selectivity depends on catalyst design and reaction additives:
- Catalyst Support : SWCNT-supported PtNi nanoparticles enhance aldehyde selectivity by preventing metal aggregation and improving electron transfer .
- Additives : Acetone (4% v/v) shifts cellular redox states in whole-cell catalysis, favoring carbinol (2F-PAC) over alcohol formation by 3-fold .
- Substrate Competition : Co-feeding 4-fluorobenzaldehyde with 2-fluorobenzaldehyde in S. cerevisiae cultures directs 2-fluorobenzaldehyde toward PAC formation (57% yield) via competitive enzymatic pathways .
Q. What factors influence product distribution between 2F-PAC and this compound in whole-cell catalysis?
- Methodological Answer :
- Carbon Source : Pyruvate promotes 2F-PAC formation (via activated acetaldehyde) in non-growing cells, while glucose favors alcohol production in metabolically active cells .
- Cell Growth Phase : Pre-incubation of S. cerevisiae in YPD medium reduces pyruvate-driven PAC selectivity by 40%, aligning with glucose-driven pathways due to altered redox states .
- Additive Effects : Acetone suppresses aldehyde reduction, increasing PAC/alcohol ratios, whereas isopropanol has negligible impact .
Q. How do analytical techniques differentiate positional isomers of fluorobenzyl alcohols?
- Methodological Answer :
- Infrared Ion Spectroscopy (IRIS) : Combines mass spectrometry with IR spectroscopy to generate isomer-specific vibrational fingerprints. For example, 2-, 3-, and 4-fluorobenzyl alcohols exhibit distinct C-F and O-H stretching modes, enabling unambiguous identification .
- Chromatographic Separation : Use chiral columns with polar stationary phases (e.g., HILIC) to resolve ortho/meta/para isomers based on fluorine’s electron-withdrawing effects on retention times .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address contradictory selectivity data across catalytic systems?
- Methodological Answer :
- Variable Isolation : Systematically test parameters (e.g., solvent, catalyst loading, temperature) using Design of Experiments (DoE). For instance, solvent-free Pd/AlO(OH) achieves >95% aldehyde yield , whereas aqueous Pt@CHs may favor over-oxidation .
- Control Experiments : Compare identical substrates (e.g., this compound) across systems to isolate catalyst-specific effects.
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., C-H activation vs. O₂ adsorption) that explain divergent outcomes .
Q. Safety & Handling
Q. What are critical safety protocols for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C; avoid exposure to light or moisture to prevent decomposition .
- Ventilation : Use fume hoods during synthesis due to volatile organic compound (VOC) emissions.
- Waste Disposal : Neutralize with dilute NaOH (<1 M) before disposal to mitigate environmental toxicity (WGK 3 classification) .
Properties
IUPAC Name |
(2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXDOJPVIHUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196241 | |
Record name | 2-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-51-5 | |
Record name | 2-Fluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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